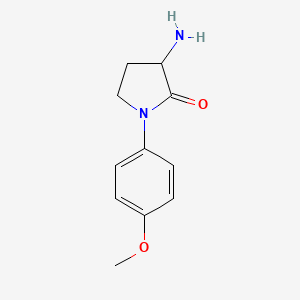![molecular formula C15H11FN4O2S B2384917 N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898630-74-5](/img/structure/B2384917.png)
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as FPOSA, and it is known to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of FPOSA is not fully understood, but it is believed to involve the modulation of specific receptors and signaling pathways in cells. In cancer cells, FPOSA has been shown to inhibit the activity of a specific enzyme called histone deacetylase, which is involved in the regulation of gene expression. In neurobiology, FPOSA has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
生化学的および生理学的効果
FPOSA has a variety of biochemical and physiological effects, depending on the specific research application. In cancer cells, FPOSA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurobiology, FPOSA has been shown to improve cognitive function and memory in animal models. In immunology, FPOSA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using FPOSA in lab experiments is that it has been shown to be effective in a variety of research areas, including cancer research, neurobiology, and immunology. Additionally, the synthesis method for FPOSA is relatively straightforward and has been reported in a number of scientific publications. However, one limitation of using FPOSA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on FPOSA. In cancer research, future studies could focus on the specific mechanisms by which FPOSA inhibits cancer cell growth and whether it has potential as a therapeutic agent for cancer. In neurobiology, future studies could explore the potential of FPOSA as a cognitive enhancer and its effects on specific brain regions and neurotransmitter systems. In immunology, future studies could investigate the potential of FPOSA as a treatment for autoimmune diseases and its effects on specific immune cells and signaling pathways. Overall, FPOSA has the potential to be a valuable tool for scientific research in a variety of areas.
合成法
The synthesis of FPOSA involves the reaction of 3-fluoroaniline with 2-mercaptopyridine-N-oxide in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride to yield FPOSA. This synthesis method has been reported in a number of scientific publications and has been shown to be effective in producing high yields of FPOSA.
科学的研究の応用
FPOSA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, FPOSA has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, FPOSA has been studied for its potential to modulate glutamate receptors and improve cognitive function. In immunology, FPOSA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-4-1-5-12(7-11)18-13(21)9-23-15-20-19-14(22-15)10-3-2-6-17-8-10/h1-8H,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZCZOZYLXNHQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)
![2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2384836.png)
![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)
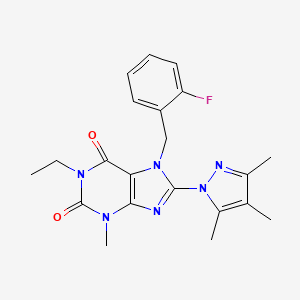
![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)
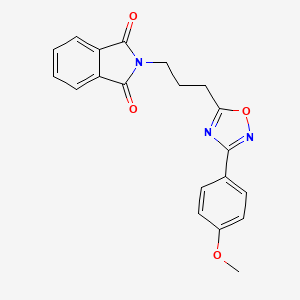
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)
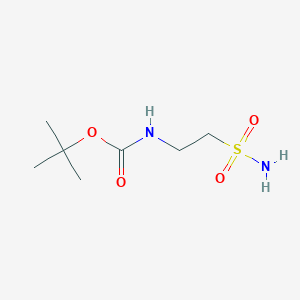
![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)
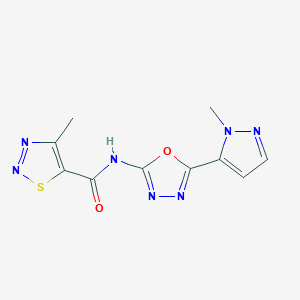
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)
